molecular formula C6H12O2 B1431405 (1R)-1-(oxolan-3-yl)ethan-1-ol CAS No. 1372908-76-3

(1R)-1-(oxolan-3-yl)ethan-1-ol

Cat. No. B1431405
M. Wt: 116.16 g/mol
InChI Key: ARDSHQRPKXPELC-LWOQYNTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-1-(oxolan-3-yl)ethan-1-ol, also known as oxolane, is a cyclic ether compound with the molecular formula C4H8O2. It is a colorless liquid with a sweet, ether-like odor and is used as a solvent in pharmaceuticals, paints, and coatings. Oxolane has a variety of applications in organic synthesis and is used as a starting material for the synthesis of many pharmaceuticals, such as anticonvulsants, antibiotics, and anti-inflammatory drugs. In addition, oxolane is also used as a fuel additive, a surfactant, and a plasticizer.

Mechanism Of Action

The mechanism of action of (1R)-1-(oxolan-3-yl)ethan-1-ol is not well understood. However, it is believed that (1R)-1-(oxolan-3-yl)ethan-1-ol acts as a solvent, allowing other molecules to dissolve in it, and as a reaction medium, allowing other molecules to react with each other. Additionally, (1R)-1-(oxolan-3-yl)ethan-1-ol is believed to act as a catalyst, speeding up the rate of chemical reactions.

Biochemical And Physiological Effects

The biochemical and physiological effects of (1R)-1-(oxolan-3-yl)ethan-1-ol have not been extensively studied. However, it is believed that (1R)-1-(oxolan-3-yl)ethan-1-ol has no adverse effects on human health, as it is not metabolized in the body and is considered to be non-toxic. Additionally, (1R)-1-(oxolan-3-yl)ethan-1-ol is not believed to have any mutagenic or carcinogenic properties.

Advantages And Limitations For Lab Experiments

The main advantage of using (1R)-1-(oxolan-3-yl)ethan-1-ol in laboratory experiments is that it is a relatively non-toxic compound that is easily obtained and is relatively inexpensive. Additionally, (1R)-1-(oxolan-3-yl)ethan-1-ol is a versatile compound that can be used as a solvent, a reaction medium, and a catalyst. The main limitation of using (1R)-1-(oxolan-3-yl)ethan-1-ol in laboratory experiments is that it is not very soluble in water, which can limit its use in aqueous systems.

Future Directions

The future directions for the use of (1R)-1-(oxolan-3-yl)ethan-1-ol in scientific research include further studies of its biochemical and physiological effects, as well as its use in the synthesis of new pharmaceuticals and other chemicals. Additionally, further studies of its use as a fuel additive, surfactant, and plasticizer are needed. Finally, further research is needed to understand its mechanism of action and to develop new methods for its synthesis.

Scientific Research Applications

Oxolane is widely used in scientific research, particularly in the study of organic chemistry and pharmaceuticals. In organic chemistry, (1R)-1-(oxolan-3-yl)ethan-1-ol is used as a starting material for the synthesis of other compounds, such as alcohols, amines, and ethers. In pharmaceutical research, (1R)-1-(oxolan-3-yl)ethan-1-ol is used as a starting material for the synthesis of various drugs, such as anticonvulsants, antibiotics, and anti-inflammatory drugs. Oxolane is also used in the study of fuel additives, surfactants, and plasticizers.

properties

IUPAC Name

(1R)-1-(oxolan-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-5(7)6-2-3-8-4-6/h5-7H,2-4H2,1H3/t5-,6?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDSHQRPKXPELC-LWOQYNTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCOC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCOC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-(oxolan-3-yl)ethan-1-ol

CAS RN

1372908-76-3
Record name (1R)-1-(oxolan-3-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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